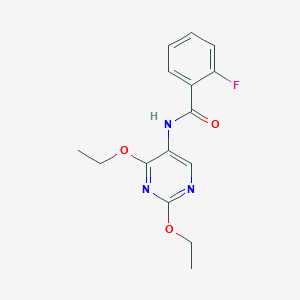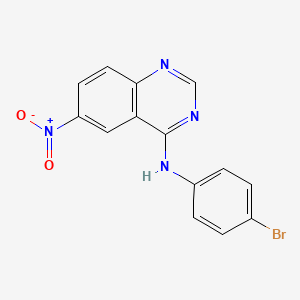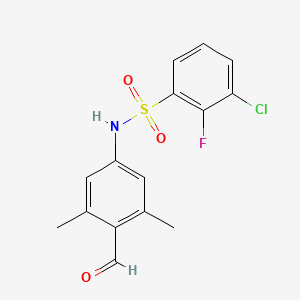
3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .Chemical Reactions Analysis
This compound, like many others, can participate in various chemical reactions. For example, it could potentially be involved in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is utilized in the development of new drug molecules. Its unique structure, featuring both chloro and fluoro substituents, makes it a valuable intermediate in synthesizing compounds with potential pharmacological activities . The presence of a formyl group allows for further functionalization, making it a versatile building block in drug discovery.
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions due to its structural complexity. It can serve as a substrate or inhibitor in enzymatic assays to understand the biochemical pathways or inhibition mechanisms .
Pharmacology
The compound’s sulfonamide group is of particular interest in pharmacology. Sulfonamides are known for their use in antibiotics, and this compound could be a precursor in designing new antibacterial agents. Its ability to act as a stable electrophile in various reactions expands its utility in creating novel pharmacological agents .
Organic Synthesis
Organic synthesis often requires complex molecules as starting materials, and this compound fits the bill. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of reactive halogen atoms, which are suitable for forming carbon-carbon bonds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods or spectrometric analyses. Its distinct chemical properties allow for easy detection and quantification when analyzing complex biological samples .
Chemical Engineering
This compound’s robustness under various conditions makes it suitable for process chemistry and large-scale chemical production. Its stability under high temperatures and pressures is advantageous in designing industrial chemical processes .
Wirkmechanismus
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for dna replication .
Biochemical Pathways
The compound might interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth. The downstream effects would depend on the specific organism and the role of folic acid within its metabolic processes .
Pharmacokinetics
Many sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and presence of other substances. These factors could affect the compound’s absorption, distribution, metabolism, and excretion .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-9-6-11(7-10(2)12(9)8-19)18-22(20,21)14-5-3-4-13(16)15(14)17/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSICVTSUEXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

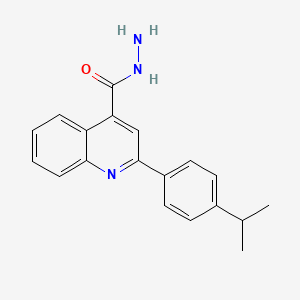
![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)
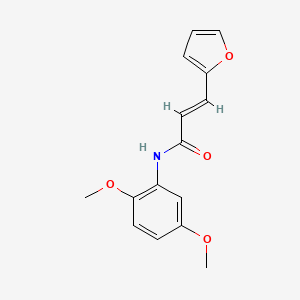
![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
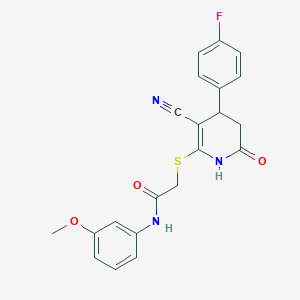
![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)
![2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2958053.png)
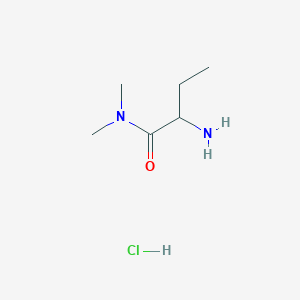
![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)
![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)
![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)
